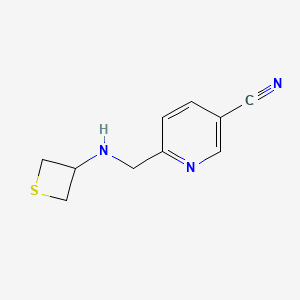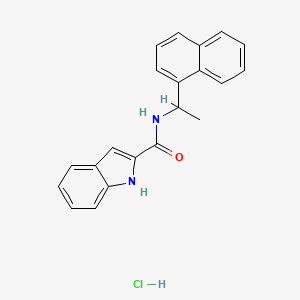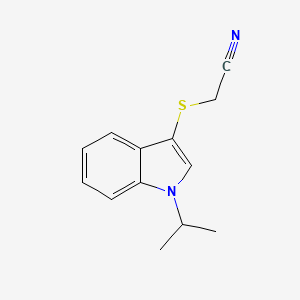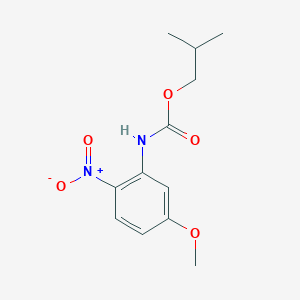
2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound’s unique structure, featuring bromine and methoxy groups, suggests potential for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of bromine atoms at the 2 and 4 positions of the acridine ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: Introduction of methoxy groups at the 1 and 3 positions using methanol and a suitable catalyst.
Methylation: Addition of a methyl group at the 10 position using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might target the bromine atoms, converting them to hydrogen.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Debrominated acridine derivatives.
Substitution: Amino or thio-substituted acridine derivatives.
Aplicaciones Científicas De Investigación
2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one may have applications in various fields:
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Potential use as a fluorescent probe due to its acridine core.
Medicine: Investigated for antimalarial and anticancer properties.
Industry: Used in the development of dyes and pigments.
Mecanismo De Acción
The mechanism of action for compounds like 2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one often involves intercalation into DNA, disrupting replication and transcription processes. This can lead to cell death, making it a potential candidate for anticancer therapy. The bromine and methoxy groups may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Amsacrine: An anticancer agent that intercalates into DNA.
Quinacrine: An antimalarial drug with a similar acridine structure.
Uniqueness
2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one’s unique combination of bromine and methoxy groups may confer distinct chemical reactivity and biological activity, potentially offering advantages over other acridine derivatives in specific applications.
Propiedades
Número CAS |
88901-74-0 |
|---|---|
Fórmula molecular |
C16H13Br2NO3 |
Peso molecular |
427.09 g/mol |
Nombre IUPAC |
2,4-dibromo-1,3-dimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C16H13Br2NO3/c1-19-9-7-5-4-6-8(9)14(20)10-13(19)11(17)16(22-3)12(18)15(10)21-2/h4-7H,1-3H3 |
Clave InChI |
JRMNKCWOCBWCQY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)Br)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)
![5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine](/img/structure/B12941386.png)
![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)





![1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate](/img/structure/B12941433.png)
![2-Bromo-1-(2-{[2-(pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941434.png)



